5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15936961
InChI: InChI=1S/C7H5BrClN3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol

5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC15936961

Molecular Formula: C7H5BrClN3

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
IUPAC Name 5-bromo-4-chloro-1-methylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C7H5BrClN3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3
Standard InChI Key TUIAJMUAMBKDNS-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC=C(C(=C2C=N1)Cl)Br

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s core consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure formed by fusing a pyrazole ring (positions 1–3) with a pyridine ring (positions 4–6). Substituents include:

  • Bromine at the 5-position, enhancing electrophilic reactivity.

  • Chlorine at the 4-position, contributing to steric and electronic effects.

  • Methyl group at the 1-position, providing steric bulk and modulating solubility.

The molecular formula is C₇H₅BrClN₃, with a molecular weight of 246.49 g/mol.

Physicochemical Properties

Key properties derived from computational and experimental data include:

PropertyValue
Boiling Point311.0 ± 37.0 °C (Predicted)
Density1.90 ± 0.1 g/cm³
pKa1.35 ± 0.30 (Predicted)

The low pKa suggests weak acidity, likely attributable to the N–H proton in the pyrazole ring. The high density reflects the presence of heavy halogen atoms .

Synthesis and Manufacturing

Synthetic Routes

The preparation of pyrazolo[3,4-b]pyridine derivatives often begins with halogenated pyridine precursors. A patented method involves a ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) with hydroxylamine hydrochloride as a catalyst . While this route yields the parent 1H-pyrazolo[3,4-b]pyridine, modifications are required to introduce bromine and chlorine substituents.

Halogenation Strategies

  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) at elevated temperatures.

  • Chlorination: Similar approaches with chlorine gas or sulfuryl chloride, though regioselectivity must be controlled to target the 4-position.

A multi-step synthesis could involve:

  • Initial formation of the pyrazolo[3,4-b]pyridine core.

  • Sequential halogenation at positions 4 and 5.

  • Methylation at the 1-position using methyl iodide or dimethyl sulfate.

Industrial Production

Large-scale synthesis requires optimizing reaction conditions for yield and purity. Continuous flow reactors and automated systems may mitigate challenges associated with exothermic halogenation steps. Solvent selection (e.g., DMF, dichloromethane) and catalyst recovery are critical for cost efficiency .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring facilitates electrophilic attacks, particularly at the 6-position. Bromine and chlorine substituents direct incoming electrophiles to meta and para positions relative to themselves.

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). For example:
5-Bromo-4-chloro-1-methyl-pyrazolopyridine+Arylboronic AcidPd(PPh₃)₄5-Aryl-4-chloro-1-methyl-pyrazolopyridine\text{5-Bromo-4-chloro-1-methyl-pyrazolopyridine} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-Aryl-4-chloro-1-methyl-pyrazolopyridine}
Such reactions enable diversification for drug discovery pipelines .

Applications in Drug Discovery

Agrochemical Uses

The chlorine and bromine atoms enhance lipid solubility, making the compound a candidate for insecticidal or herbicidal agents. Derivatives of similar scaffolds disrupt ion channels in pests .

Comparison with Analogous Compounds

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

  • Difference: Lacks the 4-chloro substituent.

  • Impact: Reduced steric hindrance and altered electronic properties, leading to higher reactivity in cross-coupling reactions.

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

  • Difference: Absence of the 5-bromo group.

  • Impact: Lower molecular weight and reduced potential for Suzuki couplings.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Simultaneous introduction of bromine and chlorine requires precise control to avoid byproducts.

  • Solubility Issues: The hydrophobic nature complicates aqueous-phase reactions.

Research Opportunities

  • Biological Screening: Evaluate anticancer, antimicrobial, and neuroprotective activities.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency.

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